molecular formula C16H16N2 B8500202 4,7-Diethyl-1,10-Phenanthroline CAS No. 39816-60-9

4,7-Diethyl-1,10-Phenanthroline

Cat. No.: B8500202
CAS No.: 39816-60-9
M. Wt: 236.31 g/mol
InChI Key: KRVFODAGBAKIKF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzoate (CAS 2417-72-3), with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol, is a methyl ester derivative featuring a bromomethyl substituent at the para position of the benzene ring. This compound is widely employed as a benzylating agent in organic synthesis due to its reactive bromomethyl group, which facilitates alkylation and cross-coupling reactions. It is particularly valuable in medicinal chemistry for constructing bioactive molecules, such as histone deacetylase (HDAC) inhibitors , farnesoid X receptor (FXR) agonists , and phenothiazine-based therapeutics . Its applications span solid-phase peptide synthesis (SPPS) for macrocycle formation and chemoproteomic workflows .

Properties

CAS No.

39816-60-9

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

4,7-diethyl-1,10-phenanthroline

InChI

InChI=1S/C16H16N2/c1-3-11-7-9-17-15-13(11)5-6-14-12(4-2)8-10-18-16(14)15/h5-10H,3-4H2,1-2H3

InChI Key

KRVFODAGBAKIKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC3=C(C=CN=C3C2=NC=C1)CC

Origin of Product

United States

Scientific Research Applications

Applications Overview

Field Application
ChemistryLigand in coordination complexes with transition metals
BiologyStudy of enzyme inhibition and protein-ligand interactions
MedicinePotential anticancer and antimicrobial agent
IndustryDevelopment of sensors and catalysts

Coordination Chemistry

4,7-Diethyl-1,10-phenanthroline serves as a ligand in coordination chemistry. It forms stable complexes with transition metals such as iron and copper, which are crucial for various chemical reactions. The chelation mechanism involves the compound binding to metal ions, thereby influencing their reactivity and stability in biological systems .

Biological Studies

In biological research, this compound is utilized to investigate enzyme inhibition and protein-ligand interactions. Its ability to chelate metal ions makes it a valuable tool for studying metalloenzymes, which require metal cofactors for their activity. For instance, research has shown that this compound can inhibit certain metalloenzymes by disrupting metal ion homeostasis .

Medicinal Applications

The anticancer potential of this compound has been explored due to its ability to chelate essential metal ions involved in cancer cell proliferation. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines . Furthermore, its antimicrobial properties have been investigated, suggesting potential applications in developing new therapeutic agents.

Industrial Uses

In the industrial sector, this compound is employed in the development of sensors and catalysts due to its unique chemical properties. Its application in polymerization processes demonstrates its versatility in chemical manufacturing .

Case Study 1: Anticancer Activity

A study conducted on phenanthroline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the chelation of copper ions essential for tumor growth and survival .

Case Study 2: Enzyme Inhibition

Research involving metalloenzymes revealed that this compound could effectively inhibit enzyme activity through metal ion chelation. This inhibition was particularly noted in studies focusing on enzymes that rely on zinc or iron as cofactors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The reactivity and utility of 4-(bromomethyl)benzoate are influenced by its structural features. Below is a comparative analysis with key analogues:

Table 1: Comparison of 4-(Bromomethyl)benzoate and Structural Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Reactivity/Applications
4-(Bromomethyl)benzoate C₉H₉BrO₂ 229.07 2417-72-3 Para-bromomethyl, methyl ester High reactivity in alkylation; prone to side reactions in macrocyclization
Methyl 3-(bromomethyl)benzoate C₉H₉BrO₂ 229.07 N/A Meta-bromomethyl, methyl ester Used in synthesizing tertiary amines and carboxylic acids via nucleophilic substitution
Methyl 2-(bromomethyl)benzoate C₉H₉BrO₂ 229.07 2417-73-4 Ortho-bromomethyl, methyl ester Steric hindrance reduces alkylation efficiency; less common in SPPS
tert-Butyl 4-(bromomethyl)benzoate C₁₂H₁₅BrO₂ 271.15 N/A Para-bromomethyl, tert-butyl ester Enhanced steric bulk improves stability; used in stepwise syntheses

Key Observations:

Substituent Position :

  • The para isomer (4-(bromomethyl)benzoate) exhibits higher reactivity in alkylation due to reduced steric hindrance compared to ortho or meta isomers .
  • Meta -substituted derivatives (e.g., methyl 3-(bromomethyl)benzoate) are effective in forming tertiary amines but require optimized reaction conditions .

Ester Group Modifications: The tert-butyl ester variant (tert-butyl 4-(bromomethyl)benzoate) offers improved solubility in non-polar solvents and stability during multi-step syntheses . Methyl esters (e.g., 4-(bromomethyl)benzoate) are preferred for high-throughput SPPS due to compatibility with trifluoroacetic acid (TFA) cleavage .

Reactivity Limitations :

  • 4-(Bromomethyl)benzoate generates side products in macrocyclization reactions unless paired with specific linkers (e.g., Linkers 1 and 2) .
  • Bromoacetate capping groups are more versatile in macrocycle formation due to smaller steric bulk .

Stability and Handling

  • 4-(Bromomethyl)benzoate is sensitive to hydrolysis and light, requiring storage at 2–8°C in inert atmospheres .
  • Side reactions (e.g., elimination or dimerization) are mitigated using potassium iodide (KI) as a catalyst in SN2 reactions .

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with the hydrochloride salt of o-phenylenediamine reacting with a ketone bearing the desired alkyl groups. For diethyl substitution, 3-pentanone (diethyl ketone) serves as the ideal substrate. In a mixed acidic environment (hydrochloric acid and organic acids like acetic acid), the amine groups undergo sequential condensation with the ketone’s carbonyl group, forming intermediate imine structures. These intermediates cyclize via dehydration and dehydrogenation to yield the phenanthroline backbone.

Critical Reaction Conditions

  • Acid System : A 1:1 volumetric mixture of concentrated HCl and acetic acid acts as both catalyst and dehydrating agent, minimizing side reactions such as polymerization of the ketone.

  • Temperature : A two-stage protocol is employed:

    • Stage 1 : 70–85°C for 4–6 hours to facilitate imine formation.

    • Stage 2 : Reflux at 100–110°C for 6–8 hours to promote cyclization and aromatization.

  • Ketone Addition : Slow addition of 3-pentanone prevents localized overheating and ensures controlled reaction kinetics.

Workup and Purification

Post-reaction, the mixture is cooled to 0–5°C, and ammonia water adjusts the pH to 10–12, precipitating the product as a free base. The crude solid is dissolved in methyl ethyl ketone (MEK) to solubilize impurities, followed by filtration to isolate high-purity this compound.

Yield Optimization

  • Solvent Choice : MEK achieves superior selectivity by dissolving oligomeric byproducts while leaving the target compound insoluble.

  • Reprecipitation : A second recrystallization from ethanol/water (3:1) enhances purity to >98%, as confirmed by HPLC.

Post-Functionalization of 1,10-Phenanthroline

For laboratories lacking access to specialized ketones, post-synthetic alkylation of unsubstituted 1,10-phenanthroline offers an alternative pathway.

Friedel-Crafts Alkylation

Electrophilic alkylation at the 4 and 7 positions employs ethyl chloride or ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this method faces challenges:

  • Regioselectivity : The electron-deficient phenanthroline ring directs electrophiles to the 2,9 positions unless blocking groups are used.

  • Side Reactions : Over-alkylation and ring hydrogenation are common, requiring careful stoichiometric control (1:2 molar ratio of phenanthroline to alkylating agent).

Transition Metal-Mediated C–H Activation

Recent advances in photoredox catalysis enable direct C–H ethylation. A reported dicarbamoylation method for phenanthrolines can be modified by replacing carbamoyl chlorides with ethylating agents (e.g., ethyl iodide). Key parameters include:

  • Catalyst : Ru(bpy)₃²⁺ under blue LED irradiation generates ethyl radicals via single-electron transfer.

  • Solvent System : A 1:1 mixture of DMSO and water enhances solubility and radical stability.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Purity (%) Advantages Limitations
One-Step Condensationo-Phenylenediamine, 3-pentanone65–75>98High atom economy, scalableRequires specialized ketones
Friedel-Crafts1,10-Phenanthroline, EtCl30–4085–90Uses commercial reagentsLow regioselectivity, multiple byproducts
Photoredox Alkylation1,10-Phenanthroline, EtI50–6090–95Direct functionalization, mild conditionsOptimized for carbamoylation, not ethylation

Characterization and Validation

Spectroscopic Identification

  • ¹H NMR : The diethyl groups appear as a quartet (δ 1.2–1.4 ppm, J = 7.5 Hz) and a triplet (δ 2.6–2.8 ppm) for the methylene protons adjacent to the aromatic ring.

  • Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 265.3.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous phenanthrolines shows melting points exceeding 250°C, with thermal decomposition onset temperatures (TGA) above 300°C. These data suggest similar stability for the diethyl derivative.

Industrial and Environmental Considerations

The one-step method’s aqueous waste stream (HCl, acetic acid) is neutralized with sodium bicarbonate, yielding non-hazardous NaCl and sodium acetate. Solvent recovery via distillation reduces MEK consumption by 70%, aligning with green chemistry principles .

Q & A

Basic: What are the recommended methods for synthesizing 4,7-diphenyl-1,10-phenanthroline derivatives?

Methodological Answer:
The synthesis of 4,7-diphenyl-1,10-phenanthroline (Bphen) typically involves two approaches:

Derivatization from 1,10-Phenanthroline: Substitution reactions at the 4,7-positions using phenyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Multi-Step Synthesis from Precursors: For asymmetric derivatives, Skraup reactions with substituted nitroanilines are employed to construct the phenanthroline backbone, followed by functionalization .
Key Considerations:

  • Purification via column chromatography or recrystallization to isolate high-purity products .
  • Characterization using NMR, HPLC (retention time ~8.5 min under reverse-phase conditions) , and elemental analysis.

Advanced: How can researchers optimize the synthesis of Bphen to minimize by-products?

Methodological Answer:
By-product formation often arises from incomplete substitution or side reactions. Optimization strategies include:

  • Catalyst Selection: Use of Pd(PPh₃)₄ for efficient coupling with aryl boronic acids, reducing unreacted intermediates .
  • Temperature Control: Maintaining reaction temperatures below 100°C to prevent decomposition of the phenanthroline core .
  • Real-Time Monitoring: Employ in-situ HPLC to track reaction progress and adjust stoichiometry dynamically .
    Data Contradiction Resolution: Cross-validate purity using differential scanning calorimetry (DSC) to detect impurities via deviations in melting points (e.g., Bphen melts at 275–279°C) .

Basic: What characterization techniques are effective for analyzing Bphen purity?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection at 254 nm, optimized with a C18 column and methanol/water mobile phase .
  • Spectroscopy:
    • UV-Vis: Bphen exhibits strong absorption at 270 nm (π→π* transitions) .
    • FTIR: Key peaks include C=N stretching at 1620 cm⁻¹ and aromatic C-H bending at 750 cm⁻¹ .
  • Thermal Analysis: DSC to confirm phase purity (melting enthalpy ~120 J/g) .

Advanced: How do steric effects of substituents influence reaction kinetics in coordination complexes?

Methodological Answer:
In coordination chemistry, bulky substituents (e.g., phenyl groups) on Bphen alter ligand rigidity and metal-ligand bond dynamics:

  • Kinetic Studies: High-pressure pulsed laser experiments reveal that rigid phenanthroline ligands (e.g., Bphen) favor interchange (I) mechanisms over dissociative pathways, with minimal steric hindrance on bond formation .
  • Comparative Analysis: Flexible ligands (e.g., bipyridines) show greater sensitivity to steric effects, whereas Bphen’s rigidity stabilizes transition states, reducing activation energy by ~15% .

Basic: What are Bphen’s primary applications in optoelectronic devices?

Methodological Answer:
Bphen serves as:

  • Electron Transport Layer (ETL): In OLEDs, its electron mobility (3.4 × 10⁻⁴ cm²/Vs at 0.3 MV/cm) ensures efficient charge injection .
  • Exciton Blocking Layer (EBL): In organic solar cells (OSCs), Bphen prevents exciton recombination at interfaces .
    Performance Data:
PropertyValueMeasurement Technique
Electron Mobility3.4 × 10⁻⁴ cm²/VsSpace-charge-limited current
Thickness DependenceOptimal >150 nmTime-of-flight validation

Advanced: How can discrepancies in Bphen’s electron mobility data be resolved?

Methodological Answer:
Discrepancies arise from thickness-dependent measurements and electric field effects:

  • Threshold Calibration: Use films >150 nm thick to minimize interfacial traps and achieve bulk mobility values .
  • Cross-Validation: Compare space-charge-limited current (SCLC) data with time-of-flight (TOF) measurements to isolate material-specific properties from device artifacts .

Basic: How does Bphen function as a ligand in luminescent metal complexes?

Methodological Answer:
Bphen’s extended π-system and strong chelating ability enhance metal-to-ligand charge transfer (MLCT) in complexes:

  • Ruthenium Complexes: [Ru(Bphen)₃]²⁺ exhibits intense red luminescence (λem ~610 nm) and serves as an oxygen-sensitive probe via quenching effects .
  • Europium Complexes: Ternary Eu³⁺ complexes with Bphen show sharp emission lines (e.g., 613 nm for ⁵D₀→⁷F₂), useful in bioimaging .

Advanced: What methodological considerations are critical for oxygen-sensing probes using Ru-Bphen complexes?

Methodological Answer:

  • Solubility Optimization: Dissolve [Ru(Bphen)₃]²⁺ in DMF or DMSO for homogeneous film formation in fiber-optic sensors .
  • Quenching Kinetics: Measure Stern-Volmer constants (Ksv) under varying O₂ concentrations to calibrate sensitivity .
  • Structural Tuning: Introduce electron-withdrawing groups (e.g., CF₃) to Bphen to enhance photostability and reduce photobleaching .

Basic: What thermodynamic properties are critical for Bphen in material science?

Methodological Answer:

  • Thermal Stability: Decomposition temperature >300°C, suitable for high-temperature processing in device fabrication .
  • Phase Transitions: DSC reveals melting points (275–279°C) and glass transition temperatures (Tg) for amorphous films .

Advanced: How can computational methods validate experimental thermodynamic data?

Methodological Answer:

  • DFT Calculations: Simulate enthalpy of fusion (ΔHfus) and compare with experimental DSC data (e.g., ΔHfus = 28 kJ/mol for Bphen) .
  • Molecular Dynamics (MD): Model lattice dynamics to predict thermal expansion coefficients and phase behavior under stress .

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